

commercial availability of 3-Chloro-5-fluorophenylacetonitrile

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Compound of Interest

Compound Name: 3-Chloro-5-fluorophenylacetonitrile

Cat. No.: B1349320

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An In-depth Technical Guide to **3-Chloro-5-fluorophenylacetonitrile**: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Chloro-5-fluorophenylacetonitrile**, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, detailed synthetic protocols, and critical applications, grounding all information in authoritative sources.

Compound Profile and Significance

3-Chloro-5-fluorophenylacetonitrile (also known as 3-Chloro-5-fluorobenzyl cyanide) is a substituted aromatic nitrile. Its molecular structure, featuring both chloro and fluoro substituents on the phenyl ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.

The presence of halogen atoms enhances the molecule's utility as an intermediate. The electron-withdrawing nature of chlorine and fluorine activates the benzene ring for certain reactions and provides specific sites for further molecular elaboration, a crucial feature in the design of complex, biologically active molecules.

Caption: Molecular structure of **3-Chloro-5-fluorophenylacetonitrile**.

Key Compound Identifiers:

- CAS Number: 493038-93-0[1][2]
- Molecular Formula: C₈H₅ClFN[1][2]
- Molecular Weight: 169.58 g/mol [1][2]

Commercial Availability

3-Chloro-5-fluorophenylacetonitrile is readily available from a variety of chemical suppliers, typically on a research to bulk scale. When sourcing this material, it is critical to verify purity, which is commonly determined by Gas Chromatography (GC).

The compound is generally supplied as a colorless to light yellow or orange clear liquid.[1][2] Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Summary of Commercial Suppliers and Specifications

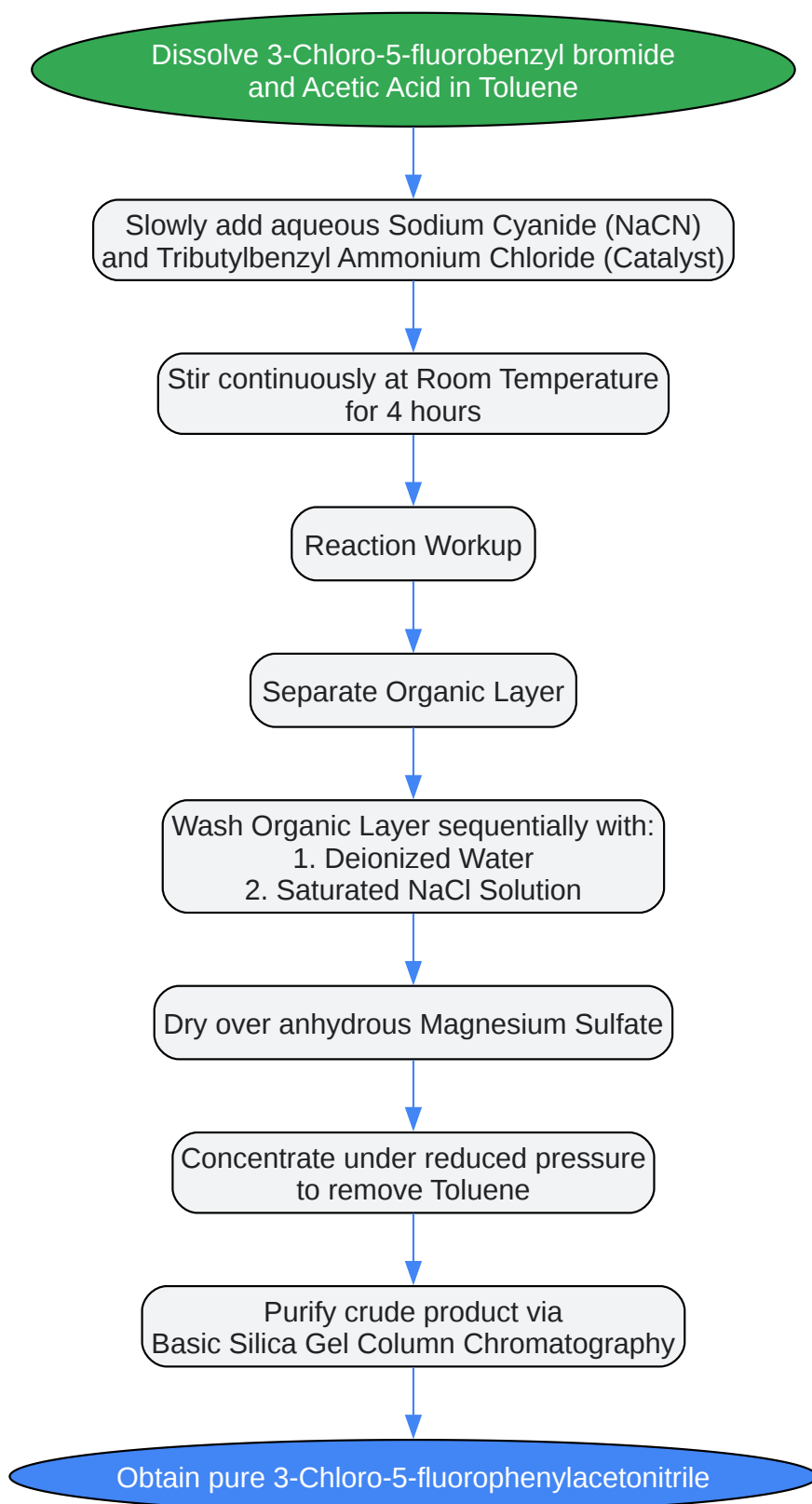
Supplier	Typical Purity	Common Pack Sizes	Reference
Chem-Impex	≥ 98% (GC)	1g, 5g, 25g	[1]
J & K SCIENTIFIC LTD.	Not specified	Inquire	[2]
Alfa Aesar	Not specified	Inquire	[2]
Capot Chemical Co., Ltd.	Not specified	Inquire	[2]
2A Biotech	96%+	Inquire	[3]

Note: Availability and pack sizes are subject to change. Always confirm with the supplier directly.

Synthesis Protocol: A Validated Approach

Understanding the synthesis of **3-Chloro-5-fluorophenylacetonitrile** is vital for process development and for researchers who may need to produce derivatives. The most common and efficient route involves the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.^[2] This reaction is often facilitated by a phase-transfer catalyst.

Causality in Experimental Design: The use of a phase-transfer catalyst, such as tributylbenzyl ammonium chloride, is a critical choice in this protocol.^[2] The reaction involves an aqueous solution of sodium cyanide and an organic solution (toluene) of the benzyl bromide. These two phases are immiscible. The quaternary ammonium salt acts as a "ferry," transporting the cyanide anion (CN^-) from the aqueous phase into the organic phase where it can react with the substrate, thereby dramatically increasing the reaction rate.



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Caption: Workflow for the synthesis of **3-Chloro-5-fluorophenylacetonitrile**.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures.^[2]

- Reaction Setup:
 - In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and acetic acid (5.35 mL, 93.6 mmol) in toluene (260 mL).^[2]
- Addition of Reagents:
 - With vigorous stirring, slowly add a solution of sodium cyanide (48.57 g, 990 mmol) in water (195 mL).^[2]
 - Add the phase-transfer catalyst, tributylbenzyl ammonium chloride (5.68 g, 18.2 mmol).^[2]
- Reaction:
 - Stir the biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).^[2]
- Workup and Extraction:
 - Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
 - Isolate the organic (top) layer.^[2]
 - Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL) to remove water-soluble impurities.^[2]
- Drying and Concentration:
 - Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.^[2]
 - Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.^[2]

- Purification:
 - Purify the crude oil using basic silica gel column chromatography. Elute with a hexane-ethyl acetate (4:1, v/v) solvent system to obtain the final product, **3-chloro-5-fluorophenylacetonitrile**, as a brown oil (expected yield ~44.89 g).[2]
 - Confirm the structure of the purified product using spectroscopic methods such as ^1H NMR.[2]

Key Applications in Research and Development

3-Chloro-5-fluorophenylacetonitrile is not an end-product but a versatile intermediate whose value lies in its ability to be transformed into more complex molecules.

- **Pharmaceutical Synthesis:** This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of functional groups. The halogenated phenyl ring is a common feature in drugs targeting neurological disorders and in kinase inhibitors for oncology.[1][4]
- **Agrochemicals:** It is used in the formulation of next-generation agrochemicals, such as pesticides and herbicides.[1][5] The specific substitution pattern can lead to compounds with improved efficacy and better environmental profiles compared to older agents.[1]
- **Materials Science:** The stability and defined reactivity of this molecule are leveraged in the development of specialty polymers and advanced coatings.[1] It can be incorporated into polymer backbones to confer specific properties like thermal stability or flame retardancy.

Safety and Handling

As with all nitriles, **3-Chloro-5-fluorophenylacetonitrile** must be handled with care in a well-ventilated chemical fume hood. It is classified as toxic and an irritant.

- **Hazards:** Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
- First Aid:
 - In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]
 - In case of skin contact: Wash off with soap and plenty of water.[9]
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][9]
 - If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
- Storage: Store in a dry, well-ventilated place with the container tightly closed.[2][6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][8][9]

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